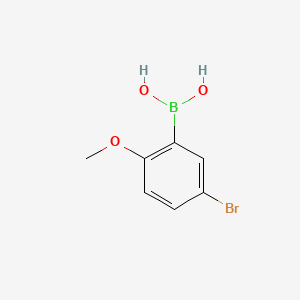

5-Bromo-2-methoxyphenylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRLSHRAYPFXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404006 | |

| Record name | 5-Bromo-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-45-1 | |

| Record name | 5-Bromo-2-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-Bromo-2-methoxyphenylboronic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-methoxyphenylboronic acid (CAS No. 89694-45-1). An essential building block in modern organic synthesis, this organoboron compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This document furnishes detailed information on its structural and physicochemical characteristics, alongside established experimental protocols for its application and analysis. The intended audience for this guide includes researchers, scientists, and professionals engaged in drug discovery and development, and materials science.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] It is an organoboron compound characterized by a boronic acid functional group attached to a substituted phenyl ring, which also bears a bromine atom and a methoxy group.[2] These functionalities contribute to its unique reactivity and solubility profile. While soluble in polar organic solvents, its solubility in water is limited.[3][4]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 89694-45-1 | [1][2] |

| Molecular Formula | C₇H₈BBrO₃ | [1][2] |

| Molecular Weight | 230.85 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 130-135 °C | [2] |

| Boiling Point | 378.7 °C at 760 mmHg (Predicted) | |

| pKa | ~8.5 (Estimated based on substituted phenylboronic acids) | |

| Solubility | Soluble in polar organic solvents | [5] |

Spectroscopic Data Summary

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiple signals), methoxy group (singlet around 3.8 ppm), and boronic acid protons (broad singlet). |

| ¹³C NMR | Aromatic carbons (multiple signals), methoxy carbon, and a carbon attached to the boron atom. |

| FTIR (cm⁻¹) | O-H stretching (boronic acid), C-H stretching (aromatic and methoxy), C=C stretching (aromatic), C-O stretching (methoxy), and C-Br stretching. |

| Mass Spec (m/z) | Molecular ion peak and characteristic isotopic pattern for bromine. |

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of arylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol that can be adapted for the synthesis of this compound from 1,4-dibromo-2-methoxybenzene.

Materials:

-

1,4-dibromo-2-methoxybenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1,4-dibromo-2-methoxybenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent system (e.g., Toluene/Ethanol/Water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 equiv.). Then, add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 5:2:2 ratio) via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. It is classified as causing skin and serious eye irritation.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of this compound is as a versatile building block in organic synthesis.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the bromo and methoxy groups provides opportunities for further functionalization, enhancing its synthetic utility.[2]

Conclusion

This compound is a key intermediate in organic synthesis with well-defined physical and chemical properties. Its principal application in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular frameworks relevant to the pharmaceutical and materials science industries. This technical guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in its effective utilization.

References

5-Bromo-2-methoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 89694-45-1

This in-depth technical guide provides essential information on 5-Bromo-2-methoxyphenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, experimental protocols for its application, and its significance in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Data

This compound is an organoboron compound that is typically a white to light yellow crystalline powder.[1] Its structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a versatile reagent in a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BBrO₃ | [1][2] |

| Molecular Weight | 230.85 g/mol | [1] |

| Melting Point | 130-135 °C (lit.) | [3][4] |

| Boiling Point | 378 °C (Predicted) | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in polar organic solvents | [2] |

| Purity | ≥95% to >98.0% (HPLC) | [1][4] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.0 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~5.5 (broad s) | s | 2H | B(OH)₂ |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~160 | C-O |

| ~138 | C-H |

| ~135 | C-H |

| ~120 (broad) | C-B |

| ~115 | C-Br |

| ~112 | C-H |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 (broad) | O-H stretch (boronic acid) |

| ~3000 | C-H stretch (aromatic) |

| ~2950, 2850 | C-H stretch (methyl) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

| ~1350 | B-O stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~1050 | C-Br stretch |

Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important scaffolds in pharmaceuticals and advanced materials.[1][5]

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 1-iodo-4-nitrobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water and/or ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-2.5 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development and Materials Science

The ability of this compound to participate in the facile construction of complex molecular architectures makes it a valuable intermediate in several areas of research and development:

-

Pharmaceuticals: The biaryl motif generated from Suzuki-Miyaura coupling is a common feature in many biologically active compounds. This reagent allows for the introduction of the 5-bromo-2-methoxyphenyl moiety, which can be further functionalized, to explore structure-activity relationships in drug discovery programs.

-

Materials Science: The synthesis of conjugated organic molecules for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on cross-coupling reactions. This compound can be used to create novel materials with tailored electronic and photophysical properties.

References

Navigating the Solubility Landscape of 5-Bromo-2-methoxyphenylboronic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for successful experimental design and process optimization. This technical guide provides an in-depth look at the solubility of 5-Bromo-2-methoxyphenylboronic acid in common organic solvents, outlines a robust experimental protocol for solubility determination, and visualizes its principal application in organic synthesis.

Core Topic: Solubility Profile

This compound is an organoboron compound recognized for its utility as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its solubility is a critical parameter for reaction setup, purification, and formulation. While specific quantitative solubility data in common organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its structural features and information on analogous compounds.

Generally, this compound is described as being soluble in polar organic solvents.[1] This is a common characteristic for many boronic acids due to the polarity of the boronic acid functional group. The presence of a methoxy group may further influence its solubility profile.

For comparison, related methoxyphenylboronic acid derivatives exhibit the following solubility characteristics:

-

2-Methoxyphenylboronic acid: Slightly soluble in chloroform and ethyl acetate; soluble in methanol.[2][3][4]

-

2-Ethoxy-5-methoxyphenylboronic acid: Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[5]

Based on this information, it is reasonable to infer that this compound is likely to be soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), as well as in alcohols such as methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents like toluene and alkanes.

Qualitative Solubility Summary

| Solvent Family | Common Examples | Expected Solubility of this compound |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally Soluble |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Esters | Ethyl Acetate | Moderately to Slightly Soluble |

| Ketones | Acetone | Likely Soluble |

| Halogenated | Dichloromethane, Chloroform | Slightly Soluble to Insoluble |

| Aromatic Hydrocarbons | Toluene | Likely Insoluble |

Note: This table is based on qualitative descriptions and data from analogous compounds. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: Solubility Determination via the Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[6][7][8] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, which corresponds to the saturation point.

Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath with precise temperature control

-

Calibrated digital thermometer or temperature probe

-

Turbidity sensor or a laser and photodetector setup

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel. This creates a mixture with a precisely known composition.

-

Initial Setup: Place the vessel in the thermostat bath and begin stirring to ensure a homogenous suspension.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.2-0.5 °C per minute) to ensure the system remains close to thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature. This can be determined visually or more accurately using a turbidity sensor, where a sharp decrease in turbidity is observed.

-

Data Recording: Record the temperature at which the solution becomes clear. This temperature is the saturation temperature for the prepared composition.

-

Data Analysis: The experiment is repeated with different known compositions of the solute and solvent to generate a series of data points.

-

Solubility Curve Construction: Plot the mass fraction (or molar concentration) of the solute against the corresponding dissolution temperature to construct a solubility curve. This curve provides the quantitative solubility of the compound in the specific solvent across a range of temperatures.

Key Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1][9] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in pharmaceuticals and advanced materials.

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the essential components and the general process flow of a Suzuki-Miyaura coupling reaction utilizing this compound. The choice of solvent is critical and is directly informed by the solubility of the reactants and the reaction conditions. A solvent in which all components are soluble, or at least sufficiently so for the reaction to proceed, is typically chosen.

References

- 1. CAS 89694-45-1: this compound [cymitquimica.com]

- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 3. 2-Methoxyphenylboronic Acid | 5720-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 5-Bromo-2-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making it a compound of interest for pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its expected spectroscopic data (NMR, IR, MS). As experimentally derived spectra are not widely available in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to aid researchers in their analytical endeavors.

Chemical Structure and Properties

-

Compound Name: this compound

-

Synonyms: 5-Bromo-2-methoxybenzeneboronic acid, 3-Bromo-6-methoxyphenylboronic acid[2]

-

CAS Number: 89694-45-1[2]

-

Molecular Formula: C₇H₈BBrO₃[1]

-

Appearance: White to light yellow crystalline powder[1]

-

Melting Point: 130-135 °C[2]

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the structure to similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride form (a boroxine), which can lead to broader peaks or the appearance of additional signals in the NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s (broad) | 2H | B(OH)₂ |

| ~7.6 | d | 1H | Ar-H (H-6) |

| ~7.5 | dd | 1H | Ar-H (H-4) |

| ~7.0 | d | 1H | Ar-H (H-3) |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C-OCH₃ |

| ~138 | Ar-C-H |

| ~135 | Ar-C-H |

| ~120 (broad) | Ar-C-B |

| ~115 | Ar-C-Br |

| ~113 | Ar-C-H |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for this compound are listed below.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and H₂O) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C bending |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (relative abundance) | Assignment |

| 230/232 (~1:1) | [M]⁺ (Molecular ion) |

| 212/214 | [M - H₂O]⁺ |

| 199/201 | [M - OCH₃]⁺ |

| 151 | [M - Br]⁺ |

| 136 | [M - Br - CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can help disrupt the formation of boroxine anhydrides.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse ('zg30').

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal standard.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: ≥ 1024 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Referencing: Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

IR Spectrum Acquisition:

-

Instrument: FTIR spectrometer with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

-

Data Acquisition (using Electrospray Ionization - ESI as an example):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., TOF or Quadrupole).

-

Ionization Mode: Positive or Negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for synthesis and spectroscopic characterization.

References

The Boronic Acid Functional Group: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boronic acid functional group, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂), has emerged as a versatile and powerful tool in modern chemistry. Its unique electronic properties, reactivity, and relative stability have propelled its use from a niche synthetic curiosity to a cornerstone of various chemical disciplines, most notably in pharmaceutical development and materials science. This in-depth technical guide provides a comprehensive overview of the core reactivity of the boronic acid functional group, with a focus on quantitative data, detailed experimental protocols, and the logical relationships governing its chemical behavior.

Fundamental Properties of Boronic Acids

The reactivity of a boronic acid is fundamentally dictated by the electron-deficient nature of the boron atom. With a vacant p-orbital, the boron center in a trigonal planar boronic acid acts as a Lewis acid, readily accepting a pair of electrons from a nucleophile. This interaction leads to a change in hybridization from sp² to sp³, resulting in a tetrahedral boronate species.[1] This Lewis acidity is the cornerstone of much of the boronic acid's chemistry.

Acidity and pKa

Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids primarily act as Lewis acids by accepting a hydroxide ion from water. This equilibrium results in the formation of a tetrahedral boronate anion and a proton, allowing for the determination of an apparent Brønsted acidity (pKa).[2] The pKa of a boronic acid is a critical parameter that influences its reactivity, particularly in aqueous media. It is highly dependent on the electronic nature of the organic substituent (R group). Electron-withdrawing groups increase the Lewis acidity of the boron atom, leading to a lower pKa, while electron-donating groups have the opposite effect.[3]

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (X) in X-C₆H₄B(OH)₂ | pKa |

| 4-OCH₃ | 9.25 |

| 4-CH₃ | 8.9 |

| H | 8.8 |

| 4-Cl | 8.3 |

| 4-CN | 7.8 |

| 4-NO₂ | 7.1 |

| 3-OCH₃ | 8.7 |

| 3-Cl | 8.2 |

| 3-NO₂ | 7.3 |

| 2-CH₃ | 9.0 |

| 2-Cl | 8.1 |

| 2-F | 7.9 |

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.[3][4][5]

Key Reactions of the Boronic Acid Functional Group

The unique reactivity of boronic acids has led to their widespread use in a variety of powerful chemical transformations.

Suzuki-Miyaura Cross-Coupling

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboronic acid and an organic halide or triflate.[6] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6][7]

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The rate-determining step of the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, and reaction conditions. For electron-rich aryl halides, oxidative addition is often rate-limiting, while for electron-poor aryl halides or sterically hindered substrates, transmetalation can be the slower step.[8][9]

Table 2: Kinetic Parameters for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Activation Energy (Ea) (kJ/mol) |

| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~63 |

| 4-Bromoanisole | Phenylboronic acid | Pd-β-cyclodextrin | NaOH | Ethanol/H₂O | 50.1 ± 4.7 |

| Aryl Bromide | Ethylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Slower rate than arylboronic acids |

Note: This table provides illustrative examples. Kinetic parameters are highly sensitive to specific reaction conditions.[8][10][11]

Interaction with Diols

Boronic acids have a remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[12] This interaction is highly dependent on pH, the pKa of the boronic acid, and the structure of the diol.[12][13] The formation of the more stable tetrahedral boronate ester is favored at pH values near or above the pKa of the boronic acid.[13] This reversible binding is the basis for the use of boronic acids in sensors for saccharides, for creating stimuli-responsive drug delivery systems, and for the temporary protection of diol functionalities.[12]

The binding affinity between a boronic acid and a diol is quantified by the association constant (Ka) or the dissociation constant (Kd). These constants are crucial for designing effective sensors and delivery systems.

Table 3: Binding Constants (Ka) of Phenylboronic Acid with Various Diols at pH 7.4

| Diol | Ka (M⁻¹) |

| Glucose | ~10 |

| Fructose | ~200 |

| Sorbitol | ~50 |

| Alizarin Red S | ~1500 |

| Dopamine | ~3000 |

Note: Binding constants are highly dependent on pH and buffer conditions. Data compiled from various sources.[12][14]

Boronic Acids in Drug Development

The unique reactivity of the boronic acid functional group has been successfully exploited in the development of novel therapeutics.

Bortezomib: A Proteasome Inhibitor

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[15] The boronic acid moiety in bortezomib is crucial for its mechanism of action. It forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the catalytic site of the 26S proteasome.[15] This inhibition disrupts the degradation of intracellular proteins, leading to a cascade of events that ultimately induce apoptosis in cancer cells. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Various stimuli lead to the phosphorylation and subsequent ubiquitination of IκB, targeting it for degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, thereby blocking NF-κB activation and promoting apoptosis.[16][17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Determination of Boronic Acid-Diol Binding Constants via Competitive Fluorescence Assay

This protocol describes a method to determine the binding constant of a boronic acid with a non-fluorescent diol using a fluorescent reporter, Alizarin Red S (ARS).[12]

Materials:

-

Boronic acid of interest

-

Diol of interest

-

Alizarin Red S (ARS)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

Procedure:

-

Determine the Boronic Acid-ARS Binding Constant (K_ARS):

-

Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the boronic acid in the buffer.

-

Measure the fluorescence intensity of each solution. The fluorescence will increase upon formation of the boronic acid-ARS complex.

-

Plot the reciprocal of the change in fluorescence against the reciprocal of the boronic acid concentration (Lineweaver-Burk plot). K_ARS can be calculated from the slope and intercept of the resulting line.

-

-

Competitive Binding Assay:

-

Prepare a series of solutions with constant concentrations of the boronic acid and ARS (at concentrations where a significant fluorescent signal is observed) and varying concentrations of the diol of interest in the buffer.

-

Measure the fluorescence intensity of each solution. The fluorescence will decrease as the diol displaces ARS from the boronic acid.

-

The binding constant (K_diol) for the boronic acid-diol interaction can be calculated using the known K_ARS and the concentrations of all species at equilibrium, based on the decrease in fluorescence.

-

Conclusion

The boronic acid functional group possesses a rich and diverse reactivity profile that has been harnessed for a wide array of applications, from the synthesis of complex organic molecules to the development of life-saving drugs. A thorough understanding of its fundamental properties, particularly its Lewis acidity and its interaction with diols, is crucial for researchers and scientists seeking to leverage its full potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and execution of experiments involving this remarkable functional group. As research continues to uncover new facets of its reactivity, the role of the boronic acid in chemistry and medicine is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. wwjmrd.com [wwjmrd.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Safety, handling, and storage protocols for 5-Bromo-2-methoxyphenylboronic acid.

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Bromo-2-methoxyphenylboronic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for this compound (CAS No. 89694-45-1), a key intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and for safe handling.

| Property | Value |

| Molecular Formula | C₇H₈BBrO₃[1] |

| Molecular Weight | 230.85 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[1][3] |

| Melting Point | 130-135 °C (lit.)[2] |

| Purity | ≥95% to >98.0% (HPLC)[2][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard classifications and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2[4][5] |

| Serious Eye Damage/Eye Irritation | 2A[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[2][4] |

Hazard Statements (H-Statements)

| Code | Statement |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[2][6] |

Precautionary Statements (P-Statements)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][6] |

| P264 | Wash skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[2][4] |

| P280 | Wear protective gloves/ eye protection/ face protection.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[3] |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[3] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] |

| P405 | Store locked up.[4][6] |

| P501 | Dispose of contents/container in accordance with local regulations.[6] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring safety in the laboratory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |

| Body Protection | Lab coat.[7] |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask (type N95 or better) if ventilation is inadequate or for prolonged exposure.[2] |

Storage and Stability

Correct storage is essential to maintain the integrity and stability of this compound.

| Condition | Recommendation |

| Temperature | Store at room temperature.[1] Some suppliers recommend storage in a cool and dark place at <15°C.[3] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[4] |

| Stability | Stable under recommended storage conditions.[6] |

Experimental Protocols and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and use of this compound, from receipt of the chemical to its final disposal.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-ブロモ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 89694-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

The Advent and Advancement of Ortho-Substituted Arylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-substituted arylboronic acids represent a pivotal class of reagents in modern organic synthesis, catalysis, and medicinal chemistry. Their unique structural features, characterized by the presence of a substituent adjacent to the boronic acid moiety, introduce steric and electronic effects that have been both a challenge and an opportunity for synthetic chemists. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of these indispensable compounds. It details key experimental protocols, presents comparative quantitative data, and illustrates fundamental reaction mechanisms and workflows to serve as a comprehensive resource for researchers in the field.

Historical Context and Discovery

The journey of arylboronic acids began in the 19th century, but their true synthetic potential was not fully realized until the latter half of the 20th century. The development of methods to synthesize sterically hindered arylboronic acids, particularly those with ortho-substituents, has been a significant area of research. The primary challenge in the synthesis of ortho-substituted arylboronic acids is the steric hindrance imposed by the substituent adjacent to the boron center, which can impede the approach of reagents and lead to side reactions such as protodeboronation.[1][2]

Early methods for the synthesis of phenylboronic compounds involved the electrophilic trapping of arylmetal intermediates, such as Grignard or organolithium reagents, with borate esters at low temperatures.[3] While foundational, these methods often resulted in low yields, especially for sterically hindered substrates.[3] The landscape of arylboronic acid synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provided a more versatile and efficient route to these compounds.[4]

Key Synthetic Methodologies

The synthesis of ortho-substituted arylboronic acids has evolved significantly, with several key methods emerging as reliable and versatile. This section details the experimental protocols for three prominent methods: Directed Ortho-Lithiation, Miyaura Borylation, and Sandmeyer-Type Borylation.

Directed Ortho-Lithiation and Boration

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[5][6] A directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho-position, creating an aryllithium intermediate that can be trapped with an electrophile, such as a trialkyl borate, to form the boronic ester.[5][7][8]

Experimental Protocol: Synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester via Directed Ortho-Lithiation [9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Reagent Preparation: In a separate flask, a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) is prepared by adding n-butyllithium to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78 °C.

-

Lithiation and Boration: The reaction flask containing THF is cooled to -78 °C. Ethyl benzoate and triisopropyl borate are added sequentially. The freshly prepared LTMP solution is then added dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Quenching and Work-up: After stirring for the specified time, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Esterification and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude boronic acid is then esterified with neopentyl glycol in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield the stable neopentyl glycol boronate ester. The final product is purified by column chromatography.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to synthesize arylboronic esters.[10] This method is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation of an Ortho-Substituted Aryl Bromide [7]

-

Reaction Setup: A Schlenk tube is charged with the ortho-substituted aryl bromide, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., PdCl₂(dppf)).

-

Solvent and Degassing: Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is degassed by bubbling with argon for 15-20 minutes.

-

Reaction: The reaction mixture is heated to the specified temperature (typically 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure arylboronic ester.

Sandmeyer-Type Borylation

A more recent development is the Sandmeyer-type borylation, which involves the diazotization of an arylamine followed by a borylation reaction.[10][11] This metal-free approach offers a valuable alternative for the synthesis of arylboronic acids.

Experimental Protocol: Methanol-Promoted Sandmeyer Borylation of an Ortho-Substituted Arylamine [11]

-

Diazotization: The ortho-substituted arylamine is dissolved in methanol. Hydrochloric acid is added, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the aryldiazonium salt.

-

Borylation: To the freshly prepared diazonium salt solution, bis(pinacolato)diboron is added. The reaction mixture is stirred at room temperature.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired arylboronic ester.

Quantitative Data and Characterization

The choice of synthetic method can significantly impact the yield and purity of the desired ortho-substituted arylboronic acid. The following tables summarize key quantitative data for the synthesis of representative compounds.

Table 1: Synthesis of 2-Methylphenylboronic Acid

| Method | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Grignard Reaction | 2-Bromotoluene | Mg, B(OMe)₃ | Low to Moderate | 162-164 | [12] |

| Miyaura Borylation | 2-Bromotoluene | B₂pin₂, PdCl₂(dppf), KOAc | 85 | N/A (ester) | [7] |

| Sandmeyer Borylation | o-Toluidine | NaNO₂, HCl, B₂pin₂ | 74 | N/A (ester) | [11] |

Table 2: Synthesis of 2-Carboxyphenylboronic Acid

| Method | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Ortho-Lithiation | 2-Bromobenzoic acid | n-BuLi, B(OMe)₃ | ~60 | 159-162 | [13][14] |

| Hydrolysis of Amide | 4-bromo-N,N-diisopropylbenzamide | n-BuLi, B(OiPr)₃; LiOH | 95-98 | 162 | [15][16] |

Table 3: Spectroscopic Data for 2-Methylphenylboronic Acid Pinacol Ester

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.75 (d, 1H), 7.35 (t, 1H), 7.20 (m, 2H), 2.55 (s, 3H), 1.35 (s, 12H) |

| ¹³C NMR (CDCl₃) | δ 146.5, 136.0, 131.5, 129.5, 125.0, 83.5, 24.8, 22.5 |

| ¹¹B NMR (CDCl₃) | δ 30.5 |

Table 4: Spectroscopic Data for 2-Carboxyphenylboronic Acid

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ 10.49 (s, 1H), 7.83-6.67 (m, 4H), 6.56-5.91 (d, 2H) |

| Mass Spec (M+) | 167 |

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and synthetic workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and proceeds through a well-established catalytic cycle involving a palladium catalyst.[17][18] The presence of an ortho-substituent can influence the rate of each step in the cycle, particularly the transmetalation and reductive elimination steps, due to steric hindrance.[1][19]

General Synthetic Workflow for Ortho-Substituted Arylboronic Acids

The synthesis of a target ortho-substituted arylboronic acid typically involves a multi-step process, starting from a readily available aromatic precursor. The choice of the synthetic route depends on the nature of the ortho-substituent and the desired functional group tolerance.

Conclusion

The field of ortho-substituted arylboronic acid synthesis has matured significantly, providing chemists with a robust toolbox of methods to access these valuable compounds. From early organometallic approaches to modern catalytic and metal-free strategies, the ability to introduce a boronic acid moiety ortho to a variety of substituents has had a profound impact on drug discovery, materials science, and synthetic methodology. The continued development of more efficient, selective, and sustainable methods for their synthesis will undoubtedly unlock new possibilities in chemical research.

References

- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ftp.orgsyn.org [ftp.orgsyn.org]

- 11. Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates [organic-chemistry.org]

- 12. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]

- 13. 2-carboxyphenylboronic acid - 149105-19-1 - Structure, Synthesis, Properties [organoborons.com]

- 14. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 15. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 5-Bromo-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] 5-Bromo-2-methoxyphenylboronic acid is a versatile building block in medicinal chemistry, offering multiple points for molecular diversification.[3] The presence of the methoxy group and the bromine atom influences the electronic and steric properties of the molecule, making the selection of appropriate reaction conditions critical for successful coupling.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented is intended to serve as a robust starting point for researchers engaged in the synthesis of complex molecules for applications in drug discovery and materials science.

Principle of the Reaction: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl.[4]

-

Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Experimental Protocols

This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is important to note that reaction conditions may require optimization for specific substrates to achieve the highest yields.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.

-

Add the degassed organic solvent and degassed water (a ratio of 4:1 to 10:1 organic solvent to water is common) via syringe. The total solvent volume should be sufficient to dissolve the reactants.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides. While specific data for this compound is not extensively published, the following examples with structurally similar or challenging substrates provide a useful guide for reaction optimization.

Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | High |

| 2 | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | Very High |

| 3 | Pd(OAc)₂ (2) with SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | Excellent |

| 4 | Pd₂(dba)₃ (1.5) with XPhos (3) | K₃PO₄ (3) | 2-MeTHF | 80 | 10 | High |

Table 2: Representative Suzuki-Miyaura Couplings with Various Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 110 | 72 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 95 |

| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 88 |

| 4 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SSphos (5) | K₂CO₃ (3) | MeCN/H₂O | 37 | High |

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Bromo-2-methoxyphenylboronic Acid in Crafting Pharmaceutical Intermediates

FOR IMMEDIATE RELEASE

Application Note & Protocol

[City, State] – [Date] – 5-Bromo-2-methoxyphenylboronic acid has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates, most notably in the development of novel epigenetic modulators. Its unique substitution pattern allows for its strategic incorporation into drug candidates, facilitating the construction of intricate biaryl structures that are often essential for biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key precursor to Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.

Introduction to this compound in Drug Discovery

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] The presence of both a bromine atom and a methoxy group on the phenyl ring of this compound provides synthetic handles and influences the electronic properties of the molecule, making it a valuable component in the design of targeted therapies.[1]

Application in the Synthesis of an Iadademstat (ORY-1001) Precursor

A significant application of this compound is in the synthesis of 2-methoxy-5-(1-methyl-1H-imidazol-4-yl)aniline, a key intermediate in the preparation of the clinical-stage LSD1 inhibitor, Iadademstat (ORY-1001). LSD1 is a critical regulator of gene expression and its inhibition is a promising therapeutic strategy for various cancers, including acute myeloid leukemia (AML). The synthesis of this intermediate showcases the utility of the Suzuki-Miyaura coupling in constructing the essential biaryl core of the final drug molecule.

The overall synthetic strategy involves the coupling of this compound with a suitable brominated imidazole derivative, followed by subsequent chemical transformations.

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic workflow from starting materials to the final drug product.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the optimized reaction conditions for the Suzuki-Miyaura coupling of this compound with 4-bromo-1-methyl-1H-imidazole.

| Parameter | Value | Reference |

| Reactant 1 | This compound | Patent WO2010084160A1 |

| Reactant 2 | 4-bromo-1-methyl-1H-imidazole | Patent WO2010084160A1 |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Patent WO2010084160A1 |

| Base | Sodium Carbonate (Na₂CO₃) | Patent WO2010084160A1 |

| Solvent | 1,4-Dioxane / Water | Patent WO2010084160A1 |

| Temperature | 100 °C | Patent WO2010084160A1 |

| Time | 12 hours | Patent WO2010084160A1 |

| Yield | Not explicitly stated in the reference for this specific step. | - |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 1-(5-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole, a key precursor to 2-methoxy-5-(1-methyl-1H-imidazol-4-yl)aniline.

Materials:

-

This compound

-

4-bromo-1-methyl-1H-imidazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromo-1-methyl-1H-imidazole (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(5-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as an indispensable tool for medicinal chemists, enabling the efficient synthesis of complex biaryl structures that are central to the development of novel therapeutics. The successful application of this reagent in the synthesis of a key intermediate for the LSD1 inhibitor Iadademstat (ORY-1001) underscores its importance in the pharmaceutical industry. The provided protocols and data offer a valuable resource for researchers engaged in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 5-Bromo-2-methoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a robust starting point for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Biaryl scaffolds are privileged structures in numerous pharmacologically active molecules and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2][3] this compound is a valuable and versatile building block in this context, offering a reactive site for palladium-catalyzed cross-coupling while the methoxy group can influence the electronic properties and conformation of the resulting biaryl product.[4]

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X).

-

Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers its organic moiety to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions between various aryl bromides and arylboronic acids under typical reaction conditions. This data is provided to illustrate the expected efficiency of the reaction with different electronic and steric environments of the coupling partners.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85[5] |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~92 |

| 3 | 4-Bromobenzotrifluoride | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92[6] |

| 4 | 4-Bromoaniline | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85[6] |

| 5 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 81 |

| 6 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85[5] |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.[5]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[2]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl compound.[2]

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the NF-κB Signaling Pathway